Fulvestrant-9-sulfone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C32H47F5O4S |

|---|---|

Poids moléculaire |

625.8 g/mol |

Nom IUPAC |

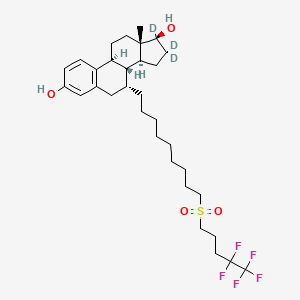

(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1/i14D2,28D |

Clé InChI |

NQYWBGDKCPOMGL-VCYUMILXSA-N |

SMILES isomérique |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)C)O |

SMILES canonique |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

what is the molecular weight of Fulvestrant-9-sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fulvestrant-9-sulfone-d3, a deuterium-labeled metabolite of the potent anti-cancer agent Fulvestrant (B1683766). This document outlines its chemical properties, its role in research, the signaling pathway of its parent compound, and relevant experimental methodologies.

Core Compound Data

This compound is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of Fulvestrant. Stable isotope-labeled compounds like this are crucial tools in pharmaceutical research, primarily used as internal standards for quantitative analysis in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms allows for differentiation by mass spectrometry from the endogenous or administered unlabeled compound, without significantly altering the molecule's chemical and biological properties.[1]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₄₄D₃F₅O₄S |

| Molecular Weight | 625.79 g/mol |

| Purity (Typical) | ≥98% (atom D), ≥99% (HPLC) |

| Parent Compound | Fulvestrant (CAS: 129453-61-8) |

| Application | Labeled analog for research, primarily in mass spectrometry-based assays. |

Mechanism of Action of the Parent Compound: Fulvestrant

This compound is utilized in studies concerning its parent drug, Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[2][3] Its mechanism of action is distinct from other endocrine therapies like selective estrogen receptor modulators (SERMs).[2][4]

The key steps in Fulvestrant's signaling pathway are as follows:

-

Binding to Estrogen Receptor (ER): Fulvestrant binds competitively to the estrogen receptor (ERα) with a much higher affinity than tamoxifen.[5]

-

Inhibition of Dimerization: Upon binding, Fulvestrant induces a conformational change in the ER monomer that inhibits receptor dimerization.[6][7]

-

Impaired Nuclear Localization: This altered conformation reduces the translocation of the estrogen receptor into the cell nucleus.[7]

-

Accelerated Degradation: Fulvestrant binding marks the ER for degradation via the proteasomal pathway, leading to a significant downregulation of cellular ER levels.[4][7][8]

-

Abrogation of Gene Transcription: By eliminating the ER, Fulvestrant completely blocks estrogen-mediated transcriptional activity, thereby inhibiting the growth and proliferation of hormone-sensitive breast cancer cells.[4][7]

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of action for Fulvestrant.

Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).

Experimental Protocols

This compound is primarily used in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Fulvestrant. Below are generalized methodologies for typical preclinical and clinical experiments where this labeled compound would be essential.

Preclinical Pharmacokinetic Study in Xenograft Models

This protocol describes a typical PK analysis in mice bearing breast cancer xenografts.[9]

-

Objective: To determine the plasma concentration and exposure of Fulvestrant over time in a mouse model.

-

Model: Immunocompromised mice (e.g., Nu/J) with established endocrine therapy-resistant breast cancer xenografts.

-

Methodology:

-

Dosing: Administer a single intramuscular (IM) injection of Fulvestrant at a specified dose (e.g., 25 mg/kg or 200 mg/kg).[9]

-

Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at designated time points (e.g., 1, 3, 5, and 7 days post-administration).[9] Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are subjected to protein precipitation. This compound is added as an internal standard to the samples, controls, and calibration standards.

-

Analysis: The circulating levels of Fulvestrant are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[9] The ratio of the signal from unlabeled Fulvestrant to the deuterium-labeled standard allows for precise quantification.

-

Data Evaluation: Key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated to assess drug exposure.

-

Clinical Pharmacokinetic Study

This protocol outlines a methodology for assessing Fulvestrant's pharmacokinetics in human subjects, such as postmenopausal women with primary breast cancer.[10][11]

-

Objective: To characterize the pharmacokinetic profile of Fulvestrant in patients.

-

Population: Postmenopausal women with HR-positive advanced breast cancer.[11]

-

Methodology:

-

Dosing Regimen: Administer a single IM injection of Fulvestrant at a clinical dose (e.g., 50 mg, 125 mg, or 250 mg).[11] The standard clinical dose is now 500 mg monthly, often with a loading dose.[4]

-

Blood Sampling: Collect venous blood samples at multiple time points pre-dose and post-administration. Sampling can extend for up to 12 weeks to capture the drug's long half-life.[11]

-

Sample Processing and Analysis: Plasma is harvested and stored frozen until analysis. As in the preclinical protocol, samples are prepared and analyzed using a validated LC/MS/MS method with a deuterium-labeled internal standard like this compound.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key parameters, including time to maximum concentration (tmax), Cmax, and terminal phase half-life. For a 250 mg dose, the median tmax is approximately 7 days, and the half-life is around 49 days.[11]

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical pharmacokinetic experiment using a labeled compound.

Caption: General workflow for a pharmacokinetic study using a labeled internal standard.

References

- 1. hwb.gov.in [hwb.gov.in]

- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fulvestrant (Faslodex): current status in the therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Fulvestrant used for? [synapse.patsnap.com]

- 5. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of a single dose of fulvestrant prolonged-release intramuscular injection in postmenopausal women awaiting surgery for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Fulvestrant-9-sulfone-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Fulvestrant-9-sulfone-d3, a key molecule in the study of the selective estrogen receptor degrader (SERD), Fulvestrant (B1683766). This document outlines its chemical structure, properties, and its critical role as an internal standard in pharmacokinetic and metabolic analyses. Detailed methodologies for its synthesis and use in bioanalytical assays are also presented, alongside visual representations of relevant biological and experimental pathways.

Chemical Identity and Properties

This compound is the deuterated, oxidized metabolite of Fulvestrant. The sulfone moiety results from the oxidation of the sulfinyl group in the parent drug, a metabolic transformation that can occur in vivo. The incorporation of three deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Fulvestrant and its metabolites in biological matrices.[1][2]

| Property | Value | Source |

| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3 | [3] |

| Molecular Formula | C₃₂H₄₄D₃F₅O₄S | [1][3] |

| Molecular Weight | 625.79 g/mol | [1][3] |

| CAS Number | 98008-06-1 (unlabelled) | [4] |

| Appearance | White solid | [4] |

| Purity (Typical) | ≥98% (atom D), ≥95% (chemical) | [4] |

Metabolic Pathway of Fulvestrant

Fulvestrant undergoes extensive metabolism in the liver, primarily through oxidation and conjugation pathways. The cytochrome P450 enzyme CYP3A4 is involved in the oxidation of the steroid nucleus and the side chain sulfoxide (B87167).[5][6] Oxidation of the sulfoxide leads to the formation of Fulvestrant-9-sulfone. Other metabolic routes include conjugation with glucuronic acid and/or sulfate (B86663) at various positions on the steroid nucleus.[5][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the preparation of a deuterated Fulvestrant precursor, followed by its oxidation to the sulfone.

Step 1: Synthesis of a Deuterated Fulvestrant Precursor

A common strategy for introducing deuterium into the fulvestrant molecule is through the use of a deuterated starting material in the synthesis of the side chain, which is then coupled to the steroid core. For the purpose of creating an internal standard, the deuterium labels should be in a stable position, not prone to exchange.

Exemplary Protocol (based on general principles of deuterated drug synthesis):

-

Preparation of a deuterated alkylating agent: A suitable non-deuterated precursor to the side chain, such as a bromoalkane, is subjected to a deuteration reaction. This can be achieved through various methods, including catalytic H-D exchange or synthesis from smaller deuterated building blocks.[8][9]

-

Coupling to the steroid core: The deuterated side chain is then coupled to the 7α position of an appropriate estradiol (B170435) derivative. This is often achieved via a Grignard reaction or other organometallic coupling methods.[10][11]

Step 2: Oxidation to this compound

The deuterated Fulvestrant (sulfoxide) is then oxidized to the corresponding sulfone. Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the steroid nucleus.

Exemplary Protocol (based on general sulfide (B99878) to sulfone oxidation methods):

-

Dissolution: Dissolve the deuterated Fulvestrant in a suitable organic solvent, such as dichloromethane (B109758) or acetic acid.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide, a peroxy acid (e.g., m-chloroperoxybenzoic acid), or potassium permanganate, to the solution.[12] The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield this compound.

Quantification of Fulvestrant in Biological Samples using this compound as an Internal Standard

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Fulvestrant in biological matrices such as plasma or serum.[4][13][14]

Protocol Outline:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

-

Perform a protein precipitation step by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.

-

Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.[4]

-

-

LC-MS/MS Analysis:

-

Inject the supernatant or the reconstituted extract onto a reverse-phase HPLC column (e.g., C18).

-

Elute the analytes using a gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Detect the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions for Fulvestrant and this compound are monitored. A common transition for a d3 analog of fulvestrant is m/z 608.5 → 430.5.[13][14]

-

-

Quantification:

-

The concentration of Fulvestrant in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Fulvestrant and a fixed concentration of the internal standard.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Fulvestrant utilizing this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Fulvestrant in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of pharmacokinetic profiles and the investigation of metabolic pathways of this important anticancer agent. The methodologies and pathways described in this guide provide a foundational understanding for researchers working with Fulvestrant and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]

- 5. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. | Department of Chemistry [chem.ox.ac.uk]

- 12. Sulfone synthesis by oxidation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Fulvestrant-9-sulfone-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fulvestrant-9-sulfone-d3, a deuterated analog of a key metabolite of the estrogen receptor antagonist, Fulvestrant. This isotopically labeled compound serves as a critical internal standard for quantitative bioanalytical assays, enabling accurate measurement of Fulvestrant and its metabolites in complex biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and relevant data presented for clarity and reproducibility.

Introduction

Fulvestrant is a crucial therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer. Understanding its metabolism is paramount for optimizing its clinical efficacy and safety. Fulvestrant-9-sulfone is a significant metabolite, and its deuterated form, this compound, is an indispensable tool in pharmacokinetic and drug metabolism studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the physicochemical properties of the molecule. This guide details the chemical synthesis and rigorous analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: first, the introduction of a deuterium label at a specific position on the Fulvestrant backbone, followed by the oxidation of the sulfide (B99878) moiety to a sulfone. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Deuterium Labeling of Fulvestrant

A potential method for introducing deuterium atoms involves a base-catalyzed exchange reaction on a suitable precursor or the use of a deuterated reducing agent. For the purpose of this guide, we propose a method starting from a precursor with a ketone at the 17-position, which is then reduced using a deuterated reagent.

-

Materials: 17-Keto-Fulvestrant, Sodium borodeuteride (NaBD4), Methanol-d4 (CD3OD), Tetrahydrofuran (THF), Distilled water, Saturated ammonium (B1175870) chloride solution, Ethyl acetate (B1210297), Anhydrous magnesium sulfate (B86663).

-

Procedure:

-

Dissolve 17-Keto-Fulvestrant (1 equivalent) in a mixture of THF and Methanol-d4 at 0°C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of Sodium borodeuteride (1.5 equivalents) in Methanol-d4 to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Fulvestrant-d3 (sulfide).

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Oxidation to this compound

The synthesized deuterated sulfide intermediate is then oxidized to the corresponding sulfone.

-

Materials: Fulvestrant-d3 (sulfide), m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, Dichloromethane (B109758) (DCM), Saturated sodium bicarbonate solution, Brine.

-

Procedure:

-

Dissolve the purified Fulvestrant-d3 (sulfide) (1 equivalent) in dichloromethane at 0°C.

-

Add m-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound as a white solid.

-

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.

Caption: Analytical workflow for the characterization of this compound.

Quantitative Data Summary

| Parameter | Specification |

| Chemical Formula | C₃₂H₄₄D₃F₅O₄S |

| Molecular Weight | 625.79 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥ 98% |

| Deuterium Incorporation | ≥ 98% atom D |

Experimental Protocols: Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and assess the isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive or negative ion mode.

-

Data Analysis:

-

Confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound.

-

Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the position of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR, ¹³C NMR, and ²H NMR.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Analysis:

-

¹H NMR: Compare the spectrum with that of non-deuterated Fulvestrant-9-sulfone. The absence or significant reduction of the signal corresponding to the protons at the labeled position confirms deuterium incorporation.

-

¹³C NMR: The spectrum should be consistent with the proposed structure.

-

²H NMR: A signal in the deuterium spectrum at the chemical shift corresponding to the labeled position provides direct evidence of deuteration.

-

Application

This compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Fulvestrant and its metabolites in biological samples like plasma or serum.

Caption: Workflow for the use of this compound in bioanalysis.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization protocols employ standard analytical techniques to ensure the quality and identity of the final product. The availability of high-purity this compound is crucial for advancing our understanding of the clinical pharmacology of Fulvestrant and for the development of new and improved breast cancer therapies.

physical and chemical properties of Fulvestrant-9-sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fulvestrant-9-sulfone-d3, a deuterated metabolite of the potent estrogen receptor antagonist, Fulvestrant. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of Fulvestrant-9-sulfone.[1] The sulfone is a known metabolite of Fulvestrant, formed through oxidation of the side chain sulfoxide.[2][3] The introduction of deuterium (B1214612) atoms creates a stable, heavier isotope version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as LC-MS.[1]

Data Presentation: Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₄₄D₃F₅O₄S | [1][4][5][6][7] |

| Molecular Weight | 625.79 g/mol | [1][4][5][6][7] |

| Appearance | White solid | [8] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [9] |

| Storage Conditions | 2-8°C Refrigerator | [5] |

Mechanism of Action of Parent Compound: Fulvestrant

Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist with no known agonist effects.[2][10] Its primary mechanism involves binding to the estrogen receptor, which leads to the destabilization and subsequent degradation of the receptor protein.[10] This downregulation of estrogen receptors inhibits the growth of estrogen-sensitive human breast cancer cells.[3][11]

Signaling Pathway of Fulvestrant

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. This compound [artis-isotopes.com]

- 8. esschemco.com [esschemco.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Fulvestrant - Wikipedia [en.wikipedia.org]

- 11. oncologynewscentral.com [oncologynewscentral.com]

Technical Guide: Certificate of Analysis for Fulvestrant-9-sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fulvestrant-9-sulfone-d3, a critical isotopically labeled internal standard used in bioanalytical and pharmaceutical research. The information presented herein is representative of the data found in a typical Certificate of Analysis (CoA) and is intended to guide researchers in its application.

Introduction and Compound Profile

Fulvestrant (B1683766) is a potent estrogen receptor (ER) antagonist and selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] The metabolism of fulvestrant is complex, involving pathways such as oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulphate.[3][4] One of the key metabolites formed via oxidation of the side-chain sulfoxide (B87167) is Fulvestrant-9-sulfone.[5][6]

This compound is the deuterium-labeled analog of this metabolite.[7][8] Due to its structural similarity and mass difference, it is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure concentrations of the unlabeled metabolite in biological matrices.[9][10][11] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, correcting for matrix effects and variability.[9][12]

Representative Certificate of Analysis Data

The following tables summarize the typical specifications and quality control results for a batch of this compound.

Table 1: Compound Identification and Physical Properties

| Parameter | Specification |

|---|---|

| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3 |

| Parent Drug | Fulvestrant |

| CAS Number | 98008-06-1 (Unlabeled)[13][14] |

| Molecular Formula | C₃₂H₄₄D₃F₅O₄S[13][15] |

| Molecular Weight | 625.79 g/mol [7][13][15] |

| Appearance | White Solid[13] |

| Storage Conditions | -20°C[14] |

Table 2: Quality and Purity Analysis

| Analytical Test | Method | Acceptance Criteria | Representative Result |

|---|---|---|---|

| Chemical Purity | HPLC | ≥ 98.0% | 99.4%[13] |

| Identity Confirmation | ¹H NMR, ¹⁹F NMR | Conforms to Structure | Conforms |

| Mass Confirmation | Mass Spectrometry | Conforms to m/z | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | >98 atom % D[13] |

| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |

| Residual Solvents | GC-HS | Meets USP <467> | Meets Specification |

Experimental Protocols

Detailed methodologies are crucial for the correct interpretation of analytical data and for the successful implementation of the standard in assays.

This method is used to determine the chemical purity of the compound by separating it from any impurities.

-

Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.[16]

-

Procedure: A solution of this compound is prepared in methanol (B129727) at a concentration of approximately 0.5 mg/mL. The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

MS is used to confirm the molecular weight of the compound and to verify its isotopic enrichment.

-

Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan from m/z 150-900.

-

Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Procedure for Identity: The sample is directly infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass (626.8 g/mol ).

-

Procedure for Isotopic Purity: The relative intensities of the isotopic peaks corresponding to the unlabeled (d0), d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all observed isotopic species.

Application and Workflow Visualizations

The primary application of this compound is as an internal standard in bioanalytical studies. The following diagrams illustrate its metabolic origin and its use in a typical experimental workflow.

Caption: Metabolic pathway showing the oxidation of Fulvestrant to its sulfone metabolite.

Caption: Workflow for quantifying Fulvestrant-9-sulfone using its deuterated internal standard.

References

- 1. Fulvestrant - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. esschemco.com [esschemco.com]

- 14. This compound | CAS 98008-06-1 | ESS | Biomol.com [biomol.com]

- 15. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 16. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fulvestrant-9-Sulfone: An In-depth Technical Guide on a Key Metabolite of Fulvestrant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvestrant (B1683766), a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of fulvestrant-9-sulfone, a significant metabolite of fulvestrant. We delve into its formation, biological activity, and the experimental methodologies used for its study. This document aims to serve as a detailed resource for researchers and professionals involved in the development and study of endocrine therapies.

Introduction to Fulvestrant and its Metabolism

Fulvestrant is a steroidal estrogen receptor antagonist that competitively binds to the estrogen receptor with high affinity, leading to the inhibition of receptor dimerization, disruption of its nuclear localization, and ultimately, the degradation of the ER protein.[1][2] This unique mechanism of action makes it effective in treating breast cancers that have developed resistance to other endocrine therapies.[3]

The metabolism of fulvestrant is extensive, occurring primarily in the liver, and involves several biotransformation pathways analogous to those of endogenous steroids. These pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate (B86663) at various positions on the steroid nucleus.[4][5] One of the key metabolic pathways is the oxidation of the sulfoxide (B87167) side chain, which leads to the formation of fulvestrant-9-sulfone.[4][6]

Fulvestrant-9-Sulfone: Formation and Biological Activity

Fulvestrant-9-sulfone is formed through the oxidation of the sulfinyl group on the C9 position of the fulvestrant molecule.[6] While it is a notable metabolite, its biological activity is reported to be significantly lower than that of the parent compound, fulvestrant. Studies have indicated that fulvestrant-9-sulfone possesses no significant estrogenic or anti-estrogenic activity.[3][7]

Data Presentation

The following tables summarize the available quantitative data for fulvestrant and what is known about its sulfone metabolite.

Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | IC50 (nM) - ERα Binding |

| Fulvestrant | 89%[1] | 9.4[8] |

| Fulvestrant-9-sulfone | Not Available (Reported to be inactive)[3][7] | Not Available |

Table 2: Comparative In Vitro Anti-proliferative Activity in MCF-7 Cells

| Compound | IC50 (nM) |

| Fulvestrant | 0.29[8] |

| Fulvestrant-9-sulfone | Not Available (Reported to be inactive)[3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of fulvestrant and its metabolites.

Synthesis of Fulvestrant-9-Sulfone

Fulvestrant-9-sulfone can be synthesized by the oxidation of fulvestrant.[6]

Materials:

-

Fulvestrant

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)[9]

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution

Protocol:

-

Dissolve fulvestrant in a suitable organic solvent like DCM.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the fulvestrant solution while stirring. The molar ratio of the oxidizing agent to fulvestrant should be carefully controlled to favor the formation of the sulfone.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the fulvestrant-9-sulfone.

-

Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

In Vitro Metabolism of Fulvestrant in Human Liver Microsomes

This protocol outlines a general procedure to study the formation of fulvestrant-9-sulfone from fulvestrant using human liver microsomes.

Materials:

-

Fulvestrant

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction

-

LC-MS/MS system for analysis

Protocol:

-

Prepare a stock solution of fulvestrant in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the HLMs in phosphate buffer at 37°C for 5 minutes.

-

Add the fulvestrant solution to the pre-incubated microsomes to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.

-

Start the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN.

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amounts of remaining fulvestrant and the formed fulvestrant-9-sulfone.

Estrogen Receptor Binding Assay

This competitive binding assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.[10]

Materials:

-

Purified estrogen receptor α (ERα)

-

Radiolabeled estradiol ([³H]-Estradiol)

-

Unlabeled estradiol (for standard curve)

-

Test compounds (Fulvestrant and Fulvestrant-9-sulfone)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Hydroxyapatite (B223615) slurry

-

Scintillation cocktail and counter

Protocol:

-

Prepare a series of dilutions of the unlabeled estradiol and the test compounds.

-

In assay tubes, add a fixed concentration of ERα and [³H]-Estradiol.

-

Add the varying concentrations of unlabeled estradiol (for the standard curve) or the test compounds to the respective tubes.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets to remove unbound radioligand.

-

Elute the bound radioligand from the pellets and quantify the radioactivity using a scintillation counter.

-

Generate a standard curve by plotting the percentage of bound [³H]-Estradiol against the concentration of unlabeled estradiol.

-

Determine the concentration of the test compounds that inhibit 50% of the [³H]-Estradiol binding (IC50).

-

Calculate the relative binding affinity (RBA) of the test compounds compared to estradiol.

MCF-7 Cell Proliferation Assay

This assay is used to assess the anti-proliferative activity of anti-estrogen compounds on estrogen-dependent breast cancer cells.[11][12]

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Phenol (B47542) red-free medium with charcoal-stripped FBS (for hormone-deprived conditions)

-

Estradiol

-

Test compounds (Fulvestrant and Fulvestrant-9-sulfone)

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

96-well plates

-

Plate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach overnight.

-

Replace the medium with phenol red-free medium containing charcoal-stripped FBS to create a hormone-deprived environment.

-

After a period of hormone deprivation, treat the cells with a low concentration of estradiol to stimulate proliferation.

-

Concurrently, treat the cells with a range of concentrations of the test compounds (fulvestrant and fulvestrant-9-sulfone).

-

Include appropriate controls: cells with no treatment, cells with estradiol only, and cells with test compounds only.

-

Incubate the plates for a period of 3-5 days.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of the test compounds relative to the estradiol-stimulated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.

Experimental Workflow Diagram

Caption: Workflow for In Vitro Metabolism of Fulvestrant.

Conclusion

Fulvestrant-9-sulfone is a recognized metabolite of fulvestrant, formed via oxidation. The available evidence strongly suggests that this metabolite is pharmacologically inactive, with no significant estrogenic or anti-estrogenic properties. This lack of activity implies that the formation of fulvestrant-9-sulfone is a detoxification pathway, contributing to the clearance of the parent drug without producing active metabolites that could interfere with the therapeutic effect or cause off-target effects. For drug development professionals, understanding the metabolic fate of fulvestrant, including the formation and inactivity of its sulfone metabolite, is crucial for a comprehensive assessment of the drug's overall disposition and safety profile. The experimental protocols provided herein offer a framework for the continued investigation of fulvestrant metabolism and the biological characterization of its metabolites. Further quantitative studies are warranted to precisely define the binding affinity and anti-proliferative potency of fulvestrant-9-sulfone to definitively confirm its pharmacological inertness.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Fulvestrant for hormone‐sensitive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fulvestrant sulfone | 98008-06-1 | Benchchem [benchchem.com]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 8. selleckchem.com [selleckchem.com]

- 9. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 12. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of Fulvestrant and its sulfone metabolite

An In-depth Technical Guide to the Biological Activity of Fulvestrant (B1683766) and its Sulfone Metabolite

Executive Summary

Fulvestrant is a steroidal antiestrogen (B12405530) agent, distinguished as a pure estrogen receptor (ER) antagonist and a selective estrogen receptor degrader (SERD).[1][2][3] It is a critical therapeutic agent for hormone receptor-positive metastatic breast cancer, particularly in postmenopausal women who have progressed on other antiestrogen therapies.[4][5] Fulvestrant functions by competitively binding to the estrogen receptor, sterically hindering its function, impairing receptor dimerization, and promoting its rapid degradation, thereby abrogating ER-mediated transcriptional activity.[2][3] A key metabolite of Fulvestrant is its sulfone derivative, formed through the oxidation of the parent compound's sulfoxide (B87167) side chain.[6][7] While plasma concentrations of the sulfone metabolite are typically low, preclinical studies indicate that it retains an antiestrogenic profile, exhibiting activity comparable to Fulvestrant in some models.[6][7] This guide provides a detailed examination of the comparative biological activities of Fulvestrant and its sulfone metabolite, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows.

Mechanism of Action and Biological Activity

Fulvestrant

Fulvestrant's mechanism of action is multifaceted, setting it apart from selective estrogen receptor modulators (SERMs) like tamoxifen.

-

Estrogen Receptor Antagonism: Fulvestrant is a pure antiestrogen with no known agonistic activity.[8] It competitively binds to both ERα and ERβ with a high affinity that is comparable to the endogenous ligand, 17β-estradiol.[5][6] The relative binding affinity (RBA) of Fulvestrant for the ER is approximately 89% of that of estradiol (B170435).[2][6][9] This high-affinity binding effectively blocks estradiol from activating the receptor.[2]

-

Estrogen Receptor Degradation (SERD Activity): Beyond simple antagonism, Fulvestrant induces a significant conformational change in the ER.[8] This altered structure impairs receptor dimerization, prevents nuclear localization, and renders the Fulvestrant-ER complex unstable and susceptible to proteasomal degradation.[2][3] This leads to a profound and sustained downregulation of cellular ERα protein levels, a hallmark of its SERD activity.[2][8]

-

Inhibition of Downstream Signaling and Proliferation: By blocking and degrading the ER, Fulvestrant effectively halts ER-mediated gene transcription.[2] This results in the decreased expression of estrogen-regulated genes, such as the progesterone (B1679170) receptor (PR) and pS2, which are involved in cell proliferation.[2][8] Consequently, Fulvestrant potently inhibits the growth of ER-positive human breast cancer cells, including those that have developed resistance to tamoxifen.[2][7]

Fulvestrant Sulfone Metabolite

Fulvestrant is metabolized in the liver, in part via oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites, including the sulfone.[1][4][6]

-

Biological Profile: Research indicates that metabolites of Fulvestrant are generally less active or possess similar activity to the parent drug.[1][6] Specifically, the sulfone metabolite is understood to exert its effects by binding to estrogen receptors, which leads to their downregulation and degradation.[6] This action inhibits estrogen-induced gene expression and reduces cancer cell proliferation, suggesting a retained antiestrogenic profile.[6]

-

Antiestrogenic Potency: In preclinical rat uterotropic/antiuterotropic assays, the putative sulfone metabolite demonstrated no estrogenic activity but possessed antiestrogenic activity comparable to that of Fulvestrant itself.[7] However, direct quantitative data for the sulfone metabolite's binding affinity (e.g., Ki or IC₅₀ values) is less extensively reported in the literature compared to its parent compound.[6] In human plasma, the concentrations of the sulfone metabolite are generally low, often near or below the lower limit of quantification, suggesting its contribution to the overall clinical activity of Fulvestrant may be limited.[7]

Quantitative Biological Data

The following tables summarize the available quantitative data for Fulvestrant, providing a basis for comparison. Data for the sulfone metabolite is limited.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Assay Type | Value | Reference |

| Fulvestrant | ER | Relative Binding Affinity (RBA) | 0.89 (vs. Estradiol = 1) | [2][6][9] |

| Fulvestrant | ER | Competitive Binding (IC₅₀) | 9.4 nM | [9] |

| Fulvestrant Sulfone | ER | Binding Affinity | Not extensively reported | [6] |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Assay Type | Value | Reference |

| Fulvestrant | MCF-7 (ER+) | Growth Inhibition (IC₅₀) | 0.29 nM | [9] |

| Fulvestrant Sulfone | - | Antiestrogenic Activity | Comparable to Fulvestrant (in vivo rat model) | [7] |

Signaling Pathways and Workflows

// Estradiol Pathway E2 -> ER_inactive [label="Binds"]; ER_inactive -> ER_active [label="Conformational Change\n& Nuclear Translocation"]; ER_active -> ERE [label="Binds"]; ERE -> Transcription [label="Activates"];

// Fulvestrant Pathway FUL -> ER_inactive [label="Competitively Binds"]; ER_inactive -> FUL_ER [label="Blocks Dimerization\n& Translocation"]; FUL_ER -> Degradation [label="Targets for"]; FUL_ER -> ERE [label="Blocks Binding", style=dashed, color="#EA4335", arrowhead=tee];

// Layout adjustments {rank=same; E2; FUL;} {rank=same; ER_inactive;} {rank=same; ER_active; FUL_ER;} {rank=same; Degradation;} } .dot Caption: Estrogen Receptor signaling pathway modulation by Estradiol vs. Fulvestrant.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from methodologies using rat uterine cytosol to determine the relative binding affinity of a test compound for the ER.[10]

-

Objective: To quantify the ability of Fulvestrant and its sulfone metabolite to compete with radiolabeled estradiol for binding to the ER and to determine their respective IC₅₀ values.

-

Materials:

-

ER Source: Uterine cytosol from ovariectomized rats.[10]

-

Radioligand: [³H]-17β-estradiol (³H-E2).[10]

-

Test Compounds: Fulvestrant, Fulvestrant Sulfone.

-

Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[10]

-

Separation Matrix: Hydroxylapatite (HAP) slurry.[10]

-

Scintillation fluid and vials.

-

-

Procedure:

-

Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 min) to pellet the nuclear fraction and membranes, leaving the cytosol containing the ER as the supernatant.[10] Protein concentration is determined.

-

Assay Setup: A competitive binding curve is established. Assay tubes are prepared containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a single concentration of ³H-E2 (e.g., 0.5-1.0 nM), and serial dilutions of the competitor compound (Fulvestrant or its sulfone metabolite).[10]

-

Controls: Tubes for determining total binding (³H-E2 and cytosol only) and non-specific binding (³H-E2, cytosol, and a 100-fold excess of unlabeled estradiol) are included.[11]

-

Incubation: The mixture is incubated (e.g., overnight at 4°C) to reach binding equilibrium.

-

Separation of Bound Ligand: Ice-cold HAP slurry is added to each tube to adsorb the ER-ligand complexes. The tubes are vortexed and incubated on ice, followed by washing steps with buffer to remove the unbound ³H-E2.

-

Quantification: After the final wash and centrifugation, the HAP pellet containing the bound ³H-E2 is resuspended in ethanol, transferred to a scintillation vial with scintillation fluid, and counted in a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A dose-response curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀, the concentration of the competitor that inhibits 50% of ³H-E2 specific binding, is then calculated from this curve.[10]

-

ER-alpha Reporter Gene Assay

This protocol describes a cell-based assay to measure the functional activation or inhibition of ERα.[12]

-

Objective: To determine if Fulvestrant and its sulfone metabolite act as antagonists of ERα-mediated gene transcription.

-

Materials:

-

Cell Line: MCF7-VM7Luc4E2, a human breast cancer cell line stably expressing endogenous ERα and an estrogen-responsive luciferase reporter gene.[12]

-

Cell culture medium and supplements.

-

Test Compounds: Fulvestrant, Fulvestrant Sulfone.

-

Luciferase Assay Reagent (contains cell lysis buffer and luciferase substrate).

-

Opaque, sterile 96-well or 384-well plates.

-

-

Procedure:

-

Cell Plating: MCF7-VM7Luc4E2 cells are seeded into the wells of an opaque multi-well plate and cultured to allow for cell attachment and growth.[12]

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (Fulvestrant or sulfone metabolite). To measure antagonist activity, cells are co-treated with the test compounds and a known concentration of an ER agonist like 17β-estradiol.

-

Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for compound-induced changes in reporter gene expression.[13]

-

Lysis and Luminescence Measurement: The culture medium is removed, and the luciferase assay reagent is added to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[14]

-

Signal Reading: After a brief incubation to stabilize the luminescent signal, the plate is read in a luminometer to quantify the light output from each well.[14]

-

Data Analysis: The luminescence signal is proportional to the level of ERα transcriptional activity. For antagonist testing, the reduction in the estradiol-induced signal is plotted against the concentration of the test compound to determine an IC₅₀ value.

-

Cell Proliferation Assay (Luminescence-based)

This protocol outlines a common method to assess the effect of compounds on the proliferation of cancer cells.[15][16]

-

Objective: To measure the anti-proliferative effects of Fulvestrant and its sulfone metabolite on ER-positive breast cancer cells.

-

Materials:

-

Cell Line: MCF-7 human breast adenocarcinoma cells (ATCC HTB-22).[16]

-

Cell culture medium and supplements.

-

Test Compounds: Fulvestrant, Fulvestrant Sulfone.

-

Luminescence-based cell viability reagent (e.g., measures cellular ATP).

-

Sterile 96-well plates.

-

-

Procedure:

-

Cell Seeding: MCF-7 cells are plated at a specific density (e.g., 1.5 x 10⁴ cells/mL) in 96-well plates and incubated overnight in a CO₂ incubator at 37°C.[16]

-

Compound Addition: The following day, the cells are treated with serial dilutions of the test compounds or vehicle control.

-

Incubation: The plates are incubated for an extended period, typically 72 hours, to allow for effects on cell proliferation.[16]

-

Viability Measurement: The plate is equilibrated to room temperature. A volume of the luminescence reagent equal to the culture volume is added to each well.[15]

-

Signal Development: The plate is mixed on an orbital shaker for approximately 2 minutes, followed by a 10-minute incubation at room temperature to lyse the cells and stabilize the luminescent signal, which is proportional to the amount of ATP present.[15]

-

Data Acquisition: The luminescence is measured using a microplate reader.[16]

-

Data Analysis: The results are used to calculate the percentage of growth inhibition relative to the vehicle-treated control cells. A dose-response curve is generated to determine the GI₅₀ (concentration for 50% growth inhibition).[16]

-

References

- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. fda.gov [fda.gov]

- 6. Fulvestrant sulfone | 98008-06-1 | Benchchem [benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 15. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Metabolic Journey of Fulvestrant: An In-depth Technical Guide to Sulfone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of fulvestrant (B1683766), a selective estrogen receptor downregulator (SERD), to its sulfone metabolite. Understanding this metabolic pathway is crucial for drug development professionals and researchers in optimizing drug efficacy and safety. This document details the enzymatic processes, experimental methodologies to study this conversion, and quantitative data reported in the literature.

Introduction to Fulvestrant Metabolism

Fulvestrant undergoes extensive metabolism in the body, analogous to endogenous steroids, through various biotransformation pathways including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[1][2] A key metabolic route is the oxidation of the sulfoxide (B87167) side chain to form fulvestrant sulfone.[1][3] This conversion is a critical aspect of its pharmacokinetic profile and has been the subject of numerous in vitro and in vivo investigations.

The Metabolic Pathway: From Sulfoxide to Sulfone

The primary enzyme implicated in the oxidation of fulvestrant to its sulfone metabolite is Cytochrome P450 3A4 (CYP3A4).[2][4] However, in vitro studies using human hepatocytes have suggested that sulphate conjugation may be a more predominant pathway in the overall clearance of the drug.[1] The sulfotransferase enzymes SULT1A1 and SULT1E1 have been shown to be involved in the sulfation of fulvestrant.[5]

The metabolic conversion can be visualized as a two-step process, although the sulfone is a direct oxidation product of the parent drug.

References

- 1. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]

- 5. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated Fulvestrant Analogs as Internal Standards in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of deuterated fulvestrant (B1683766) analogs, such as Fulvestrant-d3, as internal standards in the quantitative bioanalysis of the anti-estrogen drug, fulvestrant. The use of such stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for pharmacokinetic and toxicological studies in drug development.

Core Principles: The Mechanism of Action

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, serve as ideal internal standards for mass spectrometry-based quantification.[1][2] Their value lies in their near-identical physicochemical properties to the analyte of interest, in this case, fulvestrant.[1] This chemical similarity ensures they behave almost identically during the entire analytical process, from sample extraction to detection.[1][2]

The core mechanism of action can be broken down into the following key aspects:

-

Co-elution: The deuterated internal standard co-elutes with the unlabeled analyte during liquid chromatography. This means they experience the same chromatographic conditions and potential for signal fluctuation.[3]

-

Correction for Variability: By adding a known quantity of the deuterated internal standard to each sample at the beginning of the workflow, it acts as a reference point. It compensates for potential losses during sample preparation, variations in injection volume, and fluctuations in instrument performance.[4]

-

Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is similarly affected by these matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, providing a more accurate measurement.[1][3]

-

Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.[5] It allows for reliable quantification even at low concentrations and across different analytical runs and laboratories.[1]

Quantitative Data for Fulvestrant Analysis

The following table summarizes typical mass spectrometry parameters for the quantification of fulvestrant using a deuterated internal standard like Fulvestrant-d3. These values are critical for setting up the multiple reaction monitoring (MRM) mode in a tandem mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Fulvestrant | 605.2 / 605.5 | 427.4 / 427.5 |

| Fulvestrant-d3 | 608.6 / 608.5 | 430.4 / 430.5 |

Note: The slight variations in m/z values are due to different instrument calibrations and are reported as found in the cited literature.[6][7][8][9]

Experimental Protocol: A Typical LC-MS/MS Workflow

Below is a detailed methodology for a key experiment involving the quantification of fulvestrant in human or rat plasma using Fulvestrant-d3 as an internal standard. This protocol is a composite based on established and validated methods.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 500 µL aliquot of plasma sample, add 10 µL of the working internal standard solution (Fulvestrant-d3).

-

Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for approximately 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

-

Column: A reverse-phase column such as a Chromolith RP-18e (100 x 4.6 mm) or an Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) is typically used.[6][7]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) is often employed.[6]

-

Flow Rate: A flow rate of 1.0 mL/min with a split is a common setting.[6]

-

Injection Volume: A small injection volume, typically in the range of 10 µL, is used.

3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for fulvestrant analysis.[6][7][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both fulvestrant and the deuterated internal standard, as detailed in the table above.[6][7][8]

-

Data Analysis: The concentration of fulvestrant in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of fulvestrant.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: A typical experimental workflow for the bioanalysis of fulvestrant.

Caption: The logical relationship of using an internal standard for quantification.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Before you continue to YouTube [consent.youtube.com]

- 3. texilajournal.com [texilajournal.com]

- 4. youtube.com [youtube.com]

- 5. lcms.cz [lcms.cz]

- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]

- 7. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Estrogen Receptor Binding Affinity of Fulvestrant and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Fulvestrant and its primary metabolites. Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor, leading to its degradation and subsequent abrogation of estrogen signaling pathways. Understanding the ER binding affinity of Fulvestrant and its metabolites is crucial for elucidating its pharmacological profile and for the development of novel endocrine therapies.

I. Quantitative Binding Affinity Data

The following table summarizes the available quantitative and qualitative data on the estrogen receptor binding affinity of Fulvestrant and its major metabolites. Fulvestrant exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While quantitative data for some metabolites are limited, the available information indicates a significant reduction in binding affinity for conjugated metabolites, suggesting they are part of the inactivation and clearance pathway.

| Compound | Receptor Subtype | Binding Affinity Metric | Value | Relative Potency/Activity |

| Fulvestrant | ERα | Ki | 0.42 nM[1] | - |

| ERβ | Ki | 1.3 nM[1] | - | |

| ER (cell-free) | IC50 | 0.94 nM[2] | - | |

| ERα | IC50 | 3.0 nM[3] | - | |

| 17-Keto-Fulvestrant | ER | Antiestrogenic Activity | - | 4.5-fold less than Fulvestrant[4][5] |

| Fulvestrant Sulfone | ER | Antiestrogenic Activity | - | Comparable to Fulvestrant[4] |

| Fulvestrant 3-Sulfate | ERα / ERβ | Binding Affinity | Not Reported | Generally considered less active or inactive[6] |

| Fulvestrant 17-Glucuronide | ERα / ERβ | Binding Affinity | Not Reported | Generally considered less active or inactive[6] |

| Fulvestrant 3-Glucuronide | ERα / ERβ | Binding Affinity | Not Reported | Generally considered less active or inactive[6] |

II. Experimental Protocols: Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

The determination of estrogen receptor binding affinity for Fulvestrant and its metabolites is typically performed using a competitive radioligand binding assay. This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

A. Materials and Reagents

-

Estrogen Receptor Source: Recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

-

Radioligand: [³H]-17β-estradiol.

-

Test Compounds: Fulvestrant and its synthesized metabolites.

-

Assay Buffer: Tris-based buffer containing EDTA, dithiothreitol (B142953) (DTT), and glycerol.

-

Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail and Counter.

B. Assay Procedure

-

Preparation of Reagents: All reagents are prepared in the assay buffer. Serial dilutions of the unlabeled test compounds (Fulvestrant, its metabolites) and a reference compound (unlabeled 17β-estradiol) are made.

-

Incubation: A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-17β-estradiol) are incubated with varying concentrations of the test compounds or the reference compound in assay tubes.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation. The pellet contains the receptor-bound radioactivity.

-

Quantification: The amount of radioactivity in the pellet is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value for each test compound is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

III. Visualizations

A. Fulvestrant Metabolism and Estrogen Receptor Binding

The following diagram illustrates the primary metabolic pathways of Fulvestrant and the relative estrogen receptor binding activity of the parent drug and its metabolites.

Caption: Metabolic pathways of Fulvestrant and the ER affinity of its metabolites.

B. Competitive Estrogen Receptor Binding Assay Workflow

This diagram outlines the key steps involved in a competitive estrogen receptor binding assay used to determine the binding affinity of compounds like Fulvestrant and its metabolites.

Caption: Workflow of a competitive estrogen receptor binding assay.

C. Fulvestrant's Mechanism of Action on Estrogen Receptor Signaling

This diagram illustrates the mechanism by which Fulvestrant antagonizes estrogen receptor signaling, leading to the downregulation of the receptor.

Caption: Fulvestrant's mechanism of action on the estrogen receptor.

References

- 1. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive LC-MS/MS Protocol for the Quantitative Analysis of Fulvestrant-9-sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fulvestrant-9-sulfone-d3. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and quality control of Fulvestrant (B1683766).

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. The metabolism of Fulvestrant involves several pathways, including oxidation to its sulfone derivative, Fulvestrant-9-sulfone.[1][2][3][4][5] Accurate and sensitive quantification of Fulvestrant and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable quantification by LC-MS/MS, as it compensates for matrix effects and variability in sample processing.

This application note outlines a systematic approach to develop and validate an LC-MS/MS method for Fulvestrant-9-sulfone, using this compound as an internal standard. While published methods for Fulvestrant are available, this document provides a specific focus on its sulfone metabolite and includes a strategy for determining the necessary mass spectrometric parameters.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the LC-MS/MS method for this compound analysis.

Materials and Reagents

-

Reference Standards: Fulvestrant-9-sulfone and this compound (commercially available from various suppliers).[6][7]

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade).

-

Additives: Formic acid, Ammonium acetate.

-

Biological Matrix: Human or animal plasma (K2-EDTA).

-

Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether).

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fulvestrant-9-sulfone and this compound in methanol to prepare individual primary stock solutions.

-

Working Stock Solutions: Prepare a series of working stock solutions of Fulvestrant-9-sulfone by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with methanol:water (1:1, v/v).

Mass Spectrometry Method Development

The following protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) transitions for Fulvestrant-9-sulfone and this compound.

-

Precursor Ion Determination:

-

The molecular weight of Fulvestrant-9-sulfone is 622.77 g/mol .[8]

-